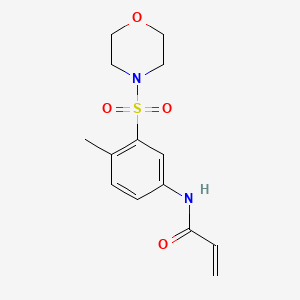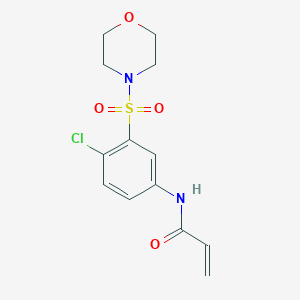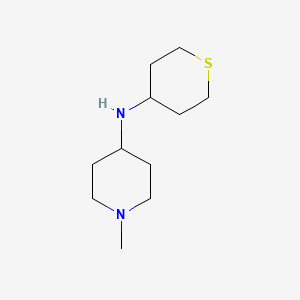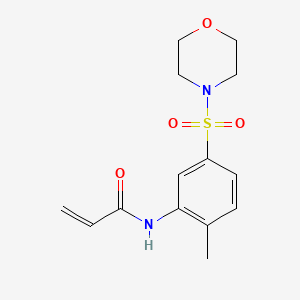
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC745887, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of various enzymes and ion channels in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, which can affect the body's ability to fight off infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research. In addition, this compound has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying neurological disorders. However, one limitation of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the effects of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide on the immune system, which could lead to the development of new immunotherapies for cancer and other diseases. Finally, the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide's effects on ion channels in the brain could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting product with 2-methyl-3-aminopropenoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying the mechanisms of neurological disorders. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Propriétés
IUPAC Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-13-10-12(5-4-11(13)2)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJACPBTOIUWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

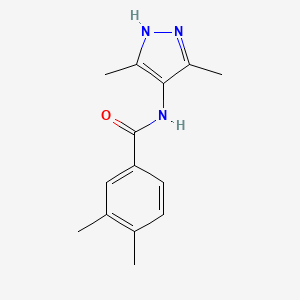

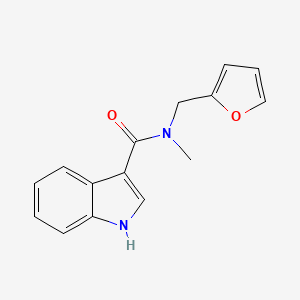

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
